Cas no 31324-44-4 (Benzene, methylphenoxy-(9CI))

Benzene, methylphenoxy-(9CI) structure
Benzene, methylphenoxy-(9CI) structure
Product Name:Benzene, methylphenoxy-(9CI)
CAS No:31324-44-4
MF:C13H12O
MW:184.233783721924
CID:309624
Update Time:2024-01-27

Benzene, methylphenoxy-(9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzene, methylphenoxy-(9CI)
    • 1-methyl-2-phenoxybenzene
    • Phenoxytoluene
    • Methylphenoxybenzene
    • Inchi: 1S/C13H12O/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10H,1H3
    • InChI Key: WCOYPFBMFKXWBM-UHFFFAOYSA-N
    • SMILES: C1(C)=CC=CC=C1OC1=CC=CC=C1

Computed Properties

  • Exact Mass: 184.08886
  • Monoisotopic Mass: 184.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Density: 1.045
  • Boiling Point: 262.9°Cat760mmHg
  • Flash Point: 106.9°C
  • Refractive Index: 1.566
  • PSA: 9.23

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